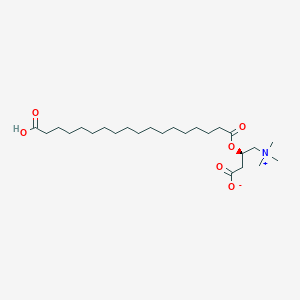
zirconium chloride hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium chloride hydroxide is a chemical compound with the formula ZrCl(OH). It is a versatile compound used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a catalyst and its role in the synthesis of other zirconium-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium chloride hydroxide can be synthesized through several methods. One common method involves the reaction of zirconium tetrachloride with water, resulting in the formation of this compound and hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of zirconium oxychloride as a precursor. The process includes dissolving zirconium oxychloride in water, followed by the addition of a base such as sodium hydroxide to precipitate zirconium hydroxide. The precipitate is then treated with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Zirconium chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form zirconium metal.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Involves the use of other halides or hydroxides in aqueous or non-aqueous solutions.
Major Products:
Oxidation: Zirconium dioxide.
Reduction: Zirconium metal.
Substitution: Various zirconium halides or hydroxides depending on the reagents used.
Scientific Research Applications
Zirconium chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials for medical implants and prosthetics.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of ceramics, coatings, and as a precursor for other zirconium compounds.
Mechanism of Action
The mechanism of action of zirconium chloride hydroxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby stabilizing transition states and lowering activation energies. This property makes it an effective catalyst in many organic and inorganic reactions .
Comparison with Similar Compounds
Zirconium Oxychloride: Used in similar applications but has different solubility and reactivity properties.
Zirconium Hydroxide: Precursor to zirconium chloride hydroxide and used in similar applications.
Zirconium Tetrachloride: More reactive and used in different types of catalytic reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to act as both a precursor and a catalyst sets it apart from other zirconium compounds .
Properties
CAS No. |
10119-31-0 |
|---|---|
Molecular Formula |
ClHOZr |
Molecular Weight |
143.68 g/mol |
IUPAC Name |
zirconium(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.H2O.Zr/h1H;1H2;/q;;+2/p-2 |
InChI Key |
BLKLTTCUAPDQEG-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[Cl-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











